molecular formula C22H25N3O3S B269415 N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea

N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea

Cat. No. B269415
M. Wt: 411.5 g/mol
InChI Key: ZDLBZAIDTGIRKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea, also known as MPPT, is a compound that has been extensively studied for its potential therapeutic applications. MPPT is a thiourea derivative that has been synthesized through a multistep process, and its chemical structure has been characterized using various spectroscopic techniques.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for the formation of the microtubules that are essential for cell division. N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea has also been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are enzymes that play a key role in apoptosis.
Biochemical and Physiological Effects:
N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea has been found to have a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. It has also been shown to reduce the expression of certain genes that are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea for lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for further development as an anticancer drug. However, one of the limitations of N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea, including:
1. Further studies to elucidate the mechanism of action of N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea and its effects on cancer cells.
2. Development of new formulations or delivery methods to improve the solubility and bioavailability of N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea.
3. Evaluation of the anticancer activity of N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea in animal models and clinical trials.
4. Investigation of the potential use of N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea in combination with other anticancer drugs to enhance its efficacy.
5. Study of the potential use of N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea in other disease conditions, such as neurodegenerative disorders.
In conclusion, N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea is a compound that has shown promise as a potential anticancer drug. Its potent antitumor activity and ability to induce apoptosis in cancer cells make it a promising candidate for further development. However, more research is needed to fully elucidate its mechanism of action and evaluate its efficacy in animal models and clinical trials.

Synthesis Methods

The synthesis of N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea involves a multistep process that includes the reaction of 4-methoxybenzoyl chloride with 2-aminobenzamide to form N-(4-methoxybenzoyl)-2-aminobenzamide. This intermediate is then reacted with piperidine-1-carbonyl chloride to form N-(4-methoxybenzoyl)-N'-[2-(1-piperidinylcarbonyl)phenyl]urea, which is subsequently treated with thiourea to obtain N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea.

Scientific Research Applications

N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for a potential anticancer drug.

properties

Product Name

N-[(4-methoxyphenyl)acetyl]-N'-[2-(1-piperidinylcarbonyl)phenyl]thiourea

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[[2-(piperidine-1-carbonyl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C22H25N3O3S/c1-28-17-11-9-16(10-12-17)15-20(26)24-22(29)23-19-8-4-3-7-18(19)21(27)25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-15H2,1H3,(H2,23,24,26,29)

InChI Key

ZDLBZAIDTGIRKD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCCCC3

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2C(=O)N3CCCCC3

Origin of Product

United States

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